molecular formula C17H30N2O3 B3005819 Tert-butyl 4-[2-methyl-1-(prop-2-enoylamino)propan-2-yl]piperidine-1-carboxylate CAS No. 2411243-15-5

Tert-butyl 4-[2-methyl-1-(prop-2-enoylamino)propan-2-yl]piperidine-1-carboxylate

Cat. No.: B3005819
CAS No.: 2411243-15-5
M. Wt: 310.438
InChI Key: WPGBWSFKHRAENQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-[2-methyl-1-(prop-2-enoylamino)propan-2-yl]piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its tert-butyl ester group and a piperidine ring, which are commonly found in various pharmaceutical and chemical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-[2-methyl-1-(prop-2-enoylamino)propan-2-yl]piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. This intermediate is then subjected to a series of reactions, including esterification and amination, to introduce the prop-2-enoylamino group .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[2-methyl-1-(prop-2-enoylamino)propan-2-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the prop-2-enoylamino group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-[2-methyl-1-(prop-2-enoylamino)propan-2-yl]piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl 4-[2-methyl-1-(prop-2-enoylamino)propan-2-yl]piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The prop-2-enoylamino group can form covalent bonds with active sites, inhibiting or modifying the function of the target molecules. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-[2-methyl-1-(prop-2-enoylamino)propan-2-yl]piperidine-1-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and potential applications. The presence of the prop-2-enoylamino group allows for unique interactions with biological targets, making it a valuable compound in both research and industrial contexts.

Properties

IUPAC Name

tert-butyl 4-[2-methyl-1-(prop-2-enoylamino)propan-2-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O3/c1-7-14(20)18-12-17(5,6)13-8-10-19(11-9-13)15(21)22-16(2,3)4/h7,13H,1,8-12H2,2-6H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGBWSFKHRAENQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C)(C)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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